molecular formula C17H34O2 B1617277 Nonyl octanoate CAS No. 7786-48-3

Nonyl octanoate

Cat. No. B1617277
CAS RN: 7786-48-3
M. Wt: 270.5 g/mol
InChI Key: HSGQXSBXGSRINJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nonyl octanoate, also known as fema 2790 or nonyl caprylate, belongs to the class of organic compounds known as fatty alcohol esters. These are ester derivatives of a fatty alcohol. Nonyl octanoate is considered to be a practically insoluble (in water) and relatively neutral molecule. Nonyl octanoate has been primarily detected in urine. Within the cell, nonyl octanoate is primarily located in the membrane (predicted from logP) and cytoplasm. Nonyl octanoate has a sweet, cognac, and floral taste.

Scientific Research Applications

  • Chemical Communication in Insects Nonyl octanoate has been identified in the alarm substances of the stingless bee, Trigona silvestriana. Studies have shown that compounds like nonyl octanoate can elicit specific behavioral responses in guard bees, although nonyl octanoate showed a weaker response compared to other compounds like 2-nonanol and 2-heptanol (Johnson et al., 1985).

  • Catalysis in Chemical Reactions Nonyl octanoate, in the form of iron octanoate, is used as a catalyst precursor for the hydrosilylation of carbonyl compounds. This application is significant in the field of green chemistry, offering a non-toxic and cost-effective method for catalytic transformations (Muller et al., 2011).

  • Biosynthesis and Metabolic Engineering In metabolic engineering, nonyl octanoate derivatives like octanoic acid are key precursors for the production of compounds such as 1-octanol. This process, demonstrated in Escherichia coli, involves the development of a pathway composed of a thioesterase, an acyl-CoA synthetase, and an acyl-CoA reductase (Hernández Lozada et al., 2020).

  • Biodegradable Plastics and Polymers Nonyl octanoate-related compounds like octanoic acid have been studied in the context of producing biodegradable polyesters. Pseudomonas oleovorans, when grown on n-alkanoic acids like octanoate, forms intracellular poly(β-hydroxyalkanoates), representing a new class of biodegradable thermoplastics (Brandl et al., 1988).

  • Surface Chemistry and Materials Science The surface chemistry of nonyl octanoate derivatives such as octanoic acid has been studied on copper surfaces. These studies are vital for understanding reaction pathways and the formation of self-assembled monolayers, with implications for materials science and nanotechnology (Bavisotto et al., 2021).

  • Medical Applications Octyl-2-cyanoacrylate, a derivative of nonyl octanoate, is used in medical applications for skin closure in surgeries. Its effectiveness has been compared with traditional sutures, showing benefits in terms of healing time and cosmetic outcomes (Toriumi et al., 1998).

properties

CAS RN

7786-48-3

Product Name

Nonyl octanoate

Molecular Formula

C17H34O2

Molecular Weight

270.5 g/mol

IUPAC Name

nonyl octanoate

InChI

InChI=1S/C17H34O2/c1-3-5-7-9-10-12-14-16-19-17(18)15-13-11-8-6-4-2/h3-16H2,1-2H3

InChI Key

HSGQXSBXGSRINJ-UHFFFAOYSA-N

SMILES

CCCCCCCCCOC(=O)CCCCCCC

Canonical SMILES

CCCCCCCCCOC(=O)CCCCCCC

density

d 0.86
0.86

Other CAS RN

7786-48-3

physical_description

colourless, oily liquid with a sweet, rose, mushroom odou

solubility

soluble in alcohol;  insoluble in wate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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